{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride is a chemical compound with the molecular formula C9H10ClN3S[_{{{CITATION{{{1{2-cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride](https://wwwamericanelementscom/112941-27-2-2-cyanophenyl-methyl-sulfanylmethanimidamide-hydrochloride){{{CITATION{{{_2{2-cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride](https://www.sigmaaldrich.com/US/en/product/enamine/ena638587221?context=bbe). This compound is primarily used in scientific research and has diverse applications in fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride typically involves the reaction of 2-cyanophenylmethylamine with carbon disulfide and ammonia under specific conditions[_{{{CITATION{{{_2{2-cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride](https://www.sigmaaldrich.com/US/en/product/enamine/ena638587221?context=bbe). The reaction is usually carried out in an organic solvent such as ethanol or methanol at a controlled temperature.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of advanced reactors and purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{2-cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride](https://www.sigmaaldrich.com/US/en/product/enamine/ena638587221?context=bbe)[{{{CITATION{{{_1{2-cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride](https://www.americanelements.com/112941-27-2-2-cyanophenyl-methyl-sulfanylmethanimidamide-hydrochloride).
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: : Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in organic synthesis, pharmaceuticals, and as a reagent in various chemical reactions. Its applications include:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Employed in the study of biological systems and processes.
Medicine: : Investigated for potential therapeutic uses in drug development.
Industry: : Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which {[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride is unique in its chemical structure and properties compared to other similar compounds. Some similar compounds include:
2-cyanobenzylamine
2-cyanophenylmethyl sulfide
2-cyanophenylmethyl carbamate
These compounds share the cyanophenyl group but differ in their functional groups and overall structure, leading to different chemical and biological properties.
Eigenschaften
IUPAC Name |
(2-cyanophenyl)methyl carbamimidothioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c10-5-7-3-1-2-4-8(7)6-13-9(11)12;/h1-4H,6H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGMYDLFEPNNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.